2-Naphthoyl azide
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Overview
Description
2-Naphthoyl azide is an organic compound with the molecular formula C11H7N3O. It is a derivative of naphthalene, where the naphthoyl group is bonded to an azide group. This compound is of significant interest in the field of photochemistry due to its unique reactivity under light exposure, leading to the formation of reactive intermediates such as nitrenes and isocyanates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthoyl azide can be synthesized through the reaction of 2-naphthoyl chloride with sodium azide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
2-Naphthoyl chloride+Sodium azide→2-Naphthoyl azide+Sodium chloride
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes ensuring proper handling and safety measures due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthoyl azide undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to UV light, this compound decomposes to form nitrenes and isocyanates
Thermal Decomposition: Heating this compound can also lead to the formation of nitrenes and isocyanates.
Common Reagents and Conditions:
Photolysis: UV light (typically around 350 nm) in various solvents.
Thermal Decomposition: Elevated temperatures in inert or reactive atmospheres.
Major Products:
Nitrenes: Highly reactive intermediates that can insert into C-H and C=C bonds.
Isocyanates: Useful intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing compounds
Scientific Research Applications
2-Naphthoyl azide has several applications in scientific research:
Photochemistry: Used as a photoaffinity label due to its ability to form reactive nitrenes upon UV irradiation.
Material Science: Utilized in the synthesis of polymers and advanced materials through nitrene insertion reactions.
Biological Studies: Employed in the study of protein interactions and labeling due to its reactivity with biomolecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds
Mechanism of Action
The primary mechanism of action for 2-naphthoyl azide involves its decomposition upon exposure to UV light or heat. This leads to the formation of singlet nitrenes and isocyanates. The singlet nitrenes can undergo various reactions, including insertion into C-H and C=C bonds, leading to the formation of new carbon-nitrogen bonds. The isocyanates formed can further react with nucleophiles to produce ureas and carbamates .
Comparison with Similar Compounds
4-Biphenyl carbonyl azide: Known for its ultra-short-lived excited states and rapid decomposition upon UV irradiation.
Fluorene-2-carbonyl azide: Exhibits similar photochemical behavior with fast decay of excited states.
Uniqueness of 2-Naphthoyl Azide: this compound is unique due to its relatively longer-lived excited states compared to other carbonyl azides. This allows for more controlled and selective reactions, making it a valuable tool in photochemistry and material science .
Properties
CAS No. |
1208-11-3 |
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Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
naphthalene-2-carbonyl azide |
InChI |
InChI=1S/C11H7N3O/c12-14-13-11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
CTMUHCFHEZQAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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